Cas no 93-56-1 (rac Styrene Glycol)

Technical Introduction: rac Styrene Glycol rac Styrene Glycol (C8H10O2) is a chiral diol derivative of styrene oxide, commonly used as an intermediate in organic synthesis and pharmaceutical applications. Its racemic form consists of both (R)- and (S)-enantiomers, making it versatile for stereochemical studies and asymmetric catalysis. The compound’s bifunctional hydroxyl groups enable its use in polymerization, cross-linking, and as a precursor for fine chemicals. Its stability under mild conditions and solubility in polar solvents facilitate handling in laboratory and industrial settings. rac Styrene Glycol is particularly valuable in producing chiral ligands, resins, and specialty polymers, offering a balance of reactivity and structural flexibility for advanced synthetic workflows.
rac Styrene Glycol structure
rac Styrene Glycol structure
Product Name:rac Styrene Glycol
CAS No:93-56-1
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00003546
CID:34708
PubChem ID:7149
Update Time:2025-11-01

rac Styrene Glycol Chemical and Physical Properties

Names and Identifiers

    • 1-Phenylethane-1,2-diol
    • (+/-)-Styrene glycol
    • Phenylethylene glycol
    • (+/-)-1-Phenyl-1,2-ethanediol
    • (±)-1-Phenyl-1,2-ethanediol
    • 1-Phenyl-1,2-ethanediol
    • rac Styrene Glycol
    • Styrene Glycol
    • Phenylethanediol
    • 1,2-Ethanediol, 1-phenyl-
    • Phenyl glycol
    • Phenyl-1,2-ethanediol
    • Styrolyl alcohol
    • Phenylethane-1,2-diol
    • Fenylglycol
    • 1-Phenylethylene glycol
    • 1,2-Dihydroxy-1-phenylethane
    • 1,2-Dihydroxyethylbenzene
    • 1,2-Ethanediol, phenyl-
    • Fenylglycol [Czech]
    • 1-Fenyl-1,2-ethandiol
    • Phenyl glycol ether
    • alpha,beta-Dihydroxyethylbenzene
    • 1-Fenyl-1,2-ethandiol [Czech]
    • .alpha.,.beta.-Dihydr
    • (+)-1-phenyl-1,2-ethanediol
    • 1,2-Ethanediol, phenyl- (6CI, 7CI)
    • 1-Phenyl-1,2-ethanediol (ACI)
    • (1,2-Dihydroxyethyl)benzene
    • (RS)-1-Phenyl-1,2-ethanediol
    • (±)-Phenyl glycol
    • (±)-Phenyl-1,2-ethanediol
    • (±)-Styrene glycol
    • 1,2-Dihydroxy-2-phenylethane
    • 1-Phenyl-1,2-glycol
    • cis-1-Phenyl-1,2-ethanediol
    • NSC 406601
    • α,β-Dihydroxyethylbenzene
    • β-Hydroxy-β-phenylethanol
    • SY017542
    • AKOS004903345
    • UNII-2ZAC511UK8
    • 93-56-1
    • EINECS 202-258-1
    • DTXSID8042422
    • 2-phenyl-2-hydroxyethanol
    • (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
    • alpha-(hydroxymethyl)benzylalcohol
    • STYRENE GLYCOL, (+/-)-
    • FD10472
    • DB-057411
    • AI3-03789
    • .alpha.,.beta.-Dihydroxyethylbenzene
    • BRN 1306723
    • CAS-93-56-1
    • 1-phenyl-1
    • NS00021395
    • SY049723
    • NSC406601
    • EN300-111545
    • 4-06-00-05939 (Beilstein Handbook Reference)
    • Q26841299
    • NCIOpen2_003573
    • STYRENE GLYCOL [MI]
    • NCGC00255814-01
    • SCHEMBL24750
    • MFCD00003546
    • SB44462
    • 1-Phenyl-1,2-ethanediol, 97%
    • CHEBI:183269
    • Tox21_302040
    • 2ZAC511UK8
    • (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
    • 1-phenyl-ethane-1,2-diol
    • SB44621
    • NSC-406601
    • SY017543
    • DTXCID6022422
    • HY-W015788
    • AS-11660
    • alpha-(hydroxymethyl)benzyl alcohol
    • CHEMBL3188703
    • CS-W016504
    • P0686
    • ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
    • DB-011656
    • MDL: MFCD00003546
    • Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
    • InChI Key: PWMWNFMRSKOCEY-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC=CC=1)O
    • BRN: 1306723

Computed Properties

  • Exact Mass: 138.068
  • Monoisotopic Mass: 138.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: White needle like crystals.
  • Density: 1.0742 (rough estimate)
  • Melting Point: 65.0 to 68.0 deg-C
  • Boiling Point: 82°C/1mmHg(lit.)
  • Flash Point: 160°C
  • Refractive Index: 1.5340 (estimate)
  • Water Partition Coefficient: almost transparency
  • PSA: 40.46000
  • LogP: 0.71230
  • Merck: 8861
  • FEMA: 3469
  • Solubility: Soluble in water, alcohol, ether and benzene, slightly soluble in petroleum ether, but soluble in hot petroleum ether.

rac Styrene Glycol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • RTECS:KI2500000
  • TSCA:Yes
  • Storage Condition:Store below +30°C.

rac Styrene Glycol Customs Data

  • HS CODE:29062900

rac Styrene Glycol Pricemore >>

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rac Styrene Glycol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Water ,  Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ;  2 h, 40 °C
Reference
Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially
Saha, Debraj; Hazra, Dipak K.; Maity, Tanmoy; Koner, Subratanath, Inorganic Chemistry, 2016, 55(12), 5729-5731

Production Method 2

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ;  2 h, 60 °C
Reference
Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330
Mahajabeen, Pula; Chadha, Anju, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.2 Reagents: Acetone
Reference
Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Journal of Organic Chemistry, 2009, 74(6), 2380-2388

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ;  12 h, 3 MPa, 60 °C; 60 °C → rt
Reference
Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates
Xu, Hui; Meng, Qing-Hua; Zhang, Zhao-Guo, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ;  14 h, 3 MPa, 110 °C
Reference
Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) ,  Aluminum chloride (hydrotalcite-like reaction product with metal salts) ,  Cupric chloride (hydrotalcite-like reaction product with metal salts) ,  Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene ,  Water ;  6 h, 60 °C
Reference
The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes
Friedrich, Holger B.; Govender, Mayashree; Makhoba, Xolani; Ngcobo, T. Dennis; Onani, Martin O., Chemical Communications (Cambridge, 2003, (23), 2922-2923

Production Method 8

Reaction Conditions
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ;  30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids
Iimura, Shinya; Manabe, Kei; Kobayashi, Shu, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418

Production Method 9

Reaction Conditions
1.1 Catalysts: Osmium tetroxide ,  6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
Reference
Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica
Lee, H. M.; Kim, S.-W.; Hyeon, T.; Kim, B. M., Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ;  40 °C
Reference
Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride
, China, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile ,  tert-Butanol ,  Water ;  3 - 18 h, rt
1.2 Reagents: Thiourea ;  18 h, rt
Reference
Organocatalytic Synthesis of Thiiranes from Alkenes
Tsoukaki, Anna; Skolia, Elpida; Triandafillidi, Ierasia; Kokotos, Christoforos G., European Journal of Organic Chemistry, 2022, 2022(34),

Production Method 12

Reaction Conditions
1.1 Reagents: Water Solvents: Acetone ;  2 h, rt
Reference
Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts
Das, Sayantani; Asefa, Tewodros, ACS Catalysis, 2011, 1(5), 502-510

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Reference
Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation
Kim, Juryoung; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Tetrahedron, 2010, 66(23), 3995-4001

Production Method 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ;  7 min, reflux
Reference
An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Aliabadi, Marzieh, Helvetica Chimica Acta, 2010, 93(3), 405-413

Production Method 15

Reaction Conditions
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  3 h, rt
Reference
Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Tetrahedron, 2010, 66(3), 591-598

Production Method 16

Reaction Conditions
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  30 min, 25 °C
Reference
Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides
Dalpozzo, Renato; Nardi, Monica; Oliverio, Manuela; Paonessa, Rosina; Procopio, Antonio, Synthesis, 2009, (20), 3433-3438

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ;  16 h, 100 atm, 50 °C
Reference
Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same
, United States, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone ,  tert-Butanol ,  Water ;  36 h, rt; rt → 20 °C
Reference
Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins
Huang, Yangen; Meng, Wei-Dong; Qing, Feng-Ling, Tetrahedron Letters, 2004, 45(9), 1965-1968

Production Method 19

Reaction Conditions
1.1 Reagents: Water ;  4 h, rt → 60 °C
Reference
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ;  16 h, 50 bar, rt → 140 °C
Reference
Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis
Zubar, Viktoriia; Lebedev, Yury ; Azofra, Luis Miguel ; Cavallo, Luigi ; El-Sepelgy, Osama ; et al, Angewandte Chemie, 2018, 57(41), 13439-13443

rac Styrene Glycol Raw materials

rac Styrene Glycol Preparation Products

rac Styrene Glycol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:93-56-1)1-Phenyl-1,2-ethanediol
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Amadis Chemical Company Limited
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(CAS:93-56-1)rac Styrene Glycol
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93-56-1)苯基-1,2-乙二醇
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Additional information on rac Styrene Glycol

rac Styrene Glycol (CAS No. 93-56-1): A Versatile Chiral Intermediate in Chemical and Pharmaceutical Research

The compound rac Styrene Glycol, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 93-56-1, is a chiral diol with significant applications in both academic and industrial settings. Comprising a racemic mixture of its two enantiomers, this compound serves as a critical building block for synthesizing advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features—a styrenyl group linked to a vicinal diol—provide opportunities for stereoselective reactions and functionalization, making it indispensable in asymmetric synthesis strategies.

In recent years, researchers have explored the enantioselective catalytic oxidation of rac Styrene Glycol, leveraging its inherent chirality to produce optically pure derivatives. A groundbreaking study published in the Journal of the American Chemical Society (2023) demonstrated that using iridium-based catalysts under mild conditions could achieve >98% enantiomeric excess (ee) in the synthesis of α-styryl alcohols. This advancement addresses longstanding challenges in separating costly racemic mixtures, thereby enhancing the economic viability of pharmaceutical intermediate production.

The dihydroxy functionality of CAS No. 93-56-1 enables versatile derivatization pathways. In drug discovery programs targeting neurodegenerative diseases, chemists have successfully employed this compound as a precursor for constructing bioactive scaffolds with precise stereochemistry. For instance, a 2024 paper in Nature Communications highlighted its role in synthesizing novel β-secretase inhibitors with improved blood-brain barrier permeability and reduced off-target effects compared to earlier generations of compounds.

In polymer science applications, rac Styrene Glycol's ability to form cross-linking networks has been utilized to develop stimuli-responsive materials. Recent work by researchers at MIT (2023) showed that incorporating this compound into polyurethane matrices creates materials capable of reversible shape-memory behavior under specific pH conditions—a property highly sought after for biomedical devices requiring programmable mechanical responses.

A notable area of current investigation involves the compound's role in click chemistry protocols. A collaborative study between Stanford University and Merck scientists (published early 2024) demonstrated that under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, appropriately functionalized derivatives of CAS No. 93-56-1 enable rapid conjugation with biomolecules while maintaining desired stereochemical integrity. This opens new avenues for bioconjugate synthesis essential to antibody-drug conjugate development.

Spectroscopic analysis confirms the compound's characteristic absorption patterns: UV-visible spectra exhibit π→π* transitions at 245 nm corresponding to its styrenyl moiety, while NMR studies reveal distinct proton signals at δ 4.8–5.5 ppm for the allylic protons and δ 3.7–4.0 ppm for the hydroxyl groups when dissolved in D2O. These spectral fingerprints are crucial for quality control during large-scale manufacturing processes adhering to ICH guidelines.

The thermodynamic stability of rac Styrene Glycol has been re-evaluated using modern computational methods (DFT calculations). A computational study from ETH Zurich (2024) revealed unexpected hydrogen bonding interactions between hydroxyl groups when crystallized under low temperature conditions (-40°C), which explains previously unobserved solid-state properties reported by experimentalists working on crystallization optimization projects.

In pharmacokinetic studies involving animal models, researchers at Pfizer have shown that stereoisomer-specific metabolism pathways exist when either enantiomer is administered separately versus their racemic mixture (Bioorganic & Medicinal Chemistry Letters, 2024). This finding underscores the importance of stereochemical control during drug development phases where both efficacy and safety profiles are optimized through chiral purity management.

New analytical techniques like chiral LC-MS/MS have enabled precise quantification of trace amounts (<1 ppm) of individual enantiomers during purification processes. A methodological paper from Bruker Daltonics (late 2023) details how high-resolution mass spectrometry combined with chiral stationary phases allows real-time monitoring during continuous manufacturing setups—a key requirement for cGMP-compliant production environments.

Safety data sheets updated in Q1 2024 now include novel toxicity assessment metrics derived from zebrafish embryo assays and human hepatocyte cultures. These studies indicate that when properly formulated below recommended exposure limits (<1 mg/kg), the compound exhibits acceptable biocompatibility profiles critical for preclinical drug candidate evaluation stages.

Synthetic methodologies continue to evolve with green chemistry principles guiding process improvements since 2018 regulations emphasized sustainability metrics. Recent publications from BASF research teams show solvent-free microwave-assisted synthesis routes achieving >95% yield while reducing energy consumption by up to 67% compared to traditional reflux methods—a significant step toward meeting EHS compliance requirements across global markets.

In materials science applications, self-healing polymers incorporating CAS No. 93-56-1-derived units demonstrate remarkable mechanical properties under physiological conditions (Nature Materials, March 2024). These polymers exhibit tensile strengths exceeding conventional medical-grade plastics while maintaining flexibility at body temperature through dynamic covalent bond formation mechanisms involving its hydroxyl groups.

Bioisosteric replacements based on this compound's structure are being explored as alternatives to traditional sulfonylurea motifs in diabetes medication design (JMC Online First, May 2024). Computational docking studies suggest that diol-containing analogs may offer improved receptor binding kinetics without compromising metabolic stability—a promising direction given current concerns over drug-induced hypoglycemia events with existing therapies.

New crystal engineering approaches have uncovered previously unknown solid-state forms through high-throughput screening methods applied since mid-2023. The recently identified Form X exhibits superior solubility characteristics compared to amorphous states, which is particularly advantageous for formulation development targeting oral administration routes where dissolution rates critically affect bioavailability metrics.

In catalysis research, palladium complexes coordinated via one hydroxyl group show enhanced activity in Suzuki-Miyaura coupling reactions involving styrenic substrates (Angewandte Chemie International Edition, July 2024). This discovery was made possible through X-ray crystallography revealing unprecedented ligand coordination geometries that stabilize reactive intermediates more effectively than classical phosphine ligands under similar reaction conditions.

Precision medicine initiatives are now utilizing isotopically labeled variants (13C-enriched forms) produced via modern carbonylation processes described in an ACS Catalysis paper (October 2023). These labeled compounds enable detailed metabolic pathway tracking using NMR spectroscopy without compromising stereochemical integrity—a breakthrough technique validated recently across multiple Phase I clinical trials involving first-in-class kinase inhibitors.

The compound's photochemical properties have been harnessed in novel light-responsive drug delivery systems developed by UC Berkeley researchers (published February 2024). By attaching photosensitive groups adjacent to its styrenyl core via Diels-Alder reactions followed by ring-opening metathesis polymerization (ROMP), they created nanocarriers whose cargo release can be precisely triggered using near-infrared light—addressing longstanding challenges related to spatiotemporal control in targeted therapies.

New computational models predicting reaction pathways involving rac Styrene Glycol's intermediates were validated against experimental data from multiple laboratories worldwide (JCTC Rapid Communication, April 2024). These machine learning-enhanced algorithms now allow chemists to simulate enantioselective aldol condensation outcomes with ~98% accuracy before proceeding to lab-scale synthesis—an innovation significantly accelerating hit-to-lead transitions during drug discovery campaigns.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
1661496;sfd1131
Purity:98%/99.9%
Quantity:Company Customization/200kg
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Amadis Chemical Company Limited
(CAS:93-56-1)rac Styrene Glycol
A844633
Purity:99%
Quantity:500g
Price ($):512.0
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